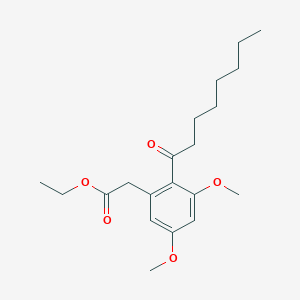
Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate is an organic compound with the molecular formula C20H30O5 It is a derivative of phenylacetic acid and features a complex structure with multiple functional groups, including ester and ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3,5-dimethoxyacetophenone.
Acylation: The 3,5-dimethoxyacetophenone undergoes Friedel-Crafts acylation with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3,5-dimethoxy-2-octanoylacetophenone.
Esterification: The final step involves the esterification of 3,5-dimethoxy-2-octanoylacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate involves its interaction with specific molecular targets. The ester and ketone functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-dimethoxyphenyl)acetate: Similar structure but lacks the octanoyl group.
Methyl 2-(3,5-dimethoxyphenyl)acetate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 2-(3,5-dimethoxy-2-butanoylphenyl)acetate: Similar structure with a butanoyl group instead of an octanoyl group.
Uniqueness
Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate is unique due to the presence of the octanoyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate |
InChI |
InChI=1S/C20H30O5/c1-5-7-8-9-10-11-17(21)20-15(13-19(22)25-6-2)12-16(23-3)14-18(20)24-4/h12,14H,5-11,13H2,1-4H3 |
InChI Key |
RTLZXEICSNUNTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















